1,2-Dimethoxycyclohexane
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Overview
Description
1,2-Dimethoxycyclohexane: is an organic compound with the molecular formula C8H16O2 . It is a derivative of cyclohexane, where two methoxy groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxycyclohexane can be synthesized through the reaction of cyclohexane with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate cyclohexanone, which then reacts with methanol to form the dimethoxy derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Dimethoxycyclohexane: This compound has both methoxy groups attached to the same carbon atom, leading to different chemical properties and reactivity.
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups instead of methoxy groups, resulting in different physical and chemical properties
Uniqueness: 1,2-Dimethoxycyclohexane is unique due to the presence of two methoxy groups on adjacent carbon atoms, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
29887-60-3 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,2-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BSGBGTJQKZSUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC |
Origin of Product |
United States |
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